molecular formula C5H7B B1267290 4-Bromocyclopentene CAS No. 1781-66-4

4-Bromocyclopentene

Cat. No. B1267290
CAS RN: 1781-66-4
M. Wt: 147.01 g/mol
InChI Key: GGKPXSIBMKNXJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-bromocyclopentene and its derivatives can be achieved through various methods, including regio- and chemoselective bromination of cyclopentene compounds. For example, 5-bromocyclopentenones can be efficiently obtained by reaction with copper(II) bromide in methanol, showcasing the adaptability of the synthesis process to produce bromo-substituted cyclopentenones, which are pivotal synthons in organic synthesis (Shirinian et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of 4-bromocyclopentene derivatives reveals the intricacies of their chemical nature. The structural determination is crucial for understanding the reactivity and properties of these compounds. One example is the synthesis and characterization of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, which provides insight into the spatial arrangement of atoms and the molecular geometry of brominated cyclopentene derivatives (Mazhar-ul-Haque et al., 1981).

Chemical Reactions and Properties

4-Bromocyclopentene undergoes various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For instance, the halocyclization of 4-penten-1-ol mediated by bis(2-substituted pyridine)bromonium triflates demonstrates the compound's capacity to participate in complex reaction mechanisms, resulting in the formation of halocyclized products like 2-bromomethyltetrahydrofuran (Cui & Brown, 2000).

Scientific Research Applications

  • Organic Synthesis and Bromination Techniques :

    • Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, demonstrating the selective introduction of bromine atoms at different positions in the molecule. This study highlighted methods useful for synthesizing bromo-substituted 2-cyclopenten-1-ones and their analogues, which are significant synthons in organic synthesis (Shirinian et al., 2012).
  • Chemical Transformations in Organic Compounds :

    • Brücher and Hartung (2011) described the formation of molecular bromine from bromide and tert-butyl hydroperoxide, catalyzed by vanadium(V)-complexes. This process enables bromocyclization of acid labile alkenols without cleaving protective groups, applicable in the synthesis of marine natural products (Brücher & Hartung, 2011).
  • Halocyclization Reactions :

    • The study by Cui and Brown (2000) focused on the halocyclization of 4-penten-1-ol mediated by bis(2-substituted pyridine) and bis(2,6-disubstituted pyridine)bromonium triflates. This research provides insights into the reaction mechanism and the influence of substituents on the rate of reaction (Cui & Brown, 2000).
  • Applications in Photovoltaic Devices :

    • Liu et al. (2012) utilized 4-bromoanisole as a processing additive to control phase separation and crystallization in organic photovoltaic devices. This study demonstrates the importance of additives in improving the efficiency of photovoltaic devices (Liu et al., 2012).
  • Biological Activity of Cyclopentene Derivatives :

    • Research by Gipson, Skinner, and Shive (1965) involved the synthesis of 3-Cyclopentene-1-glycine from 4-bromocyclopentene and investigated its biological properties. The study highlighted the varying inhibitory activities of these analogues on different strains of Escherichia coli (Gipson, Skinner, & Shive, 1965).
  • Pharmaceutical Research :

    • Zaki et al. (2022) investigated Bromodomain-4 (BRD-4) inhibitors, crucial in cancer therapy and other diseases. Their QSAR analysis identified structural features associated with anti-BRD-4 activity, underscoring the relevance of brominated compounds in pharmaceutical research (Zaki et al., 2022).

properties

IUPAC Name

4-bromocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKPXSIBMKNXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310242
Record name Cyclopentene, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromocyclopentene

CAS RN

1781-66-4
Record name NSC223057
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentene, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
C Jamieson, JC Walton, KU Ingold - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… found that under conditions of slow addition of ButOCl to a hydrocarbon in CCl,Br, the main chain carrying radical is t-butoxy1.l' The presence of But OH and 4-bromocyclopentene, …
Number of citations: 18 pubs.rsc.org
BL Zhang, J Qiu, ZH Gao - Journal of Physical Organic …, 1989 - Wiley Online Library
A set of 4‐monosubstituted cyclopentenes, , were synthesized and their relative rates (k X /k H ) for bromination and chlorination were determined in methanol, ethanol and acetic acid at …
Number of citations: 4 onlinelibrary.wiley.com
PD Barlett, MR Rice - The Journal of Organic Chemistry, 1963 - ACS Publications
A preparation of 4-bromocyclopentene is described by the reaction of lithium aluminum hydride with the dibromide prepared from cyclopentadiene. This homoallylic bromide undergoes …
Number of citations: 3 pubs.acs.org
RM Gipson, CG Skinner, W Shive - Archives of Biochemistry and Biophysics, 1965 - Elsevier
… Under the conditions of the alkaline condensation reaction, it was conceivable that a shift of the double bond might occur in the 4-bromocyclopentene, so that the condensation product …
Number of citations: 7 www.sciencedirect.com
J Bertin, HB Kagan, JL Luche… - Journal of the American …, 1974 - ACS Publications
… The bromonium ion 1 was also obtained via protonation of 4-bromocyclopentene (4) in FSOyH-SbFs-SChClF solution at —120. …
Number of citations: 67 pubs.acs.org
NF Blau, CM Buess - The Journal of Organic Chemistry, 1963 - ACS Publications
… A preparation of 4-bromocyclopentene is described by the reaction of lithium aluminum hydride with the dibromide prepared from cyclopentadiene. This homoallylic bromide undergoes …
Number of citations: 1 pubs.acs.org
GW Barber, J English Jr - Journal of the American Chemical …, 1951 - ACS Publications
… almostentirely of 3-ethyl-4bromocyclopentene, bp 52 at 13 mm., «… portions of the 3-ethyl-4-bromocyclopentene fractions … of 3-ethyl-4-bromocyclopentene from the cisdibromide, there …
Number of citations: 8 pubs.acs.org
H Takahasi, H Okita, M Yamaguchi… - The Journal of Organic …, 1963 - ACS Publications
… 4-bromocyclopentene boiling at 43 (35 mm.), n«sD 1.4992.21 The infrared spectrum of 4-bromocyclopentene … sample of 4-bromocyclopentene (0.075 mole) was refluxed for 12 hr. in a …
Number of citations: 1 pubs.acs.org
CC Lee, EWC Wong - Journal of the American Chemical Society, 1964 - ACS Publications
… reduced with lithium aluminum hydride and then converted to II-%5 From 4-bromocyclopentene,6 … with the experimental procedure for the preparation of 4-bromocyclopentene before …
Number of citations: 24 pubs.acs.org
LN Owen, PN Smith - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… This can be explained by the assumption that the anionotropic change occurs when the first bromine atom is replaced, to give trans-3acetoxy-4-bromocyclopentene (X) , which then …
Number of citations: 0 pubs.rsc.org

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